molecular formula C15H14FNO3S B2858625 4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 1024685-28-6

4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

Cat. No. B2858625
CAS RN: 1024685-28-6
M. Wt: 307.34
InChI Key: FQYXAANDOIMSLS-UHFFFAOYSA-N
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Description

4-Fluorophenibut is a GABA B receptor agonist that was never marketed . It is selective for the GABA B receptor over the GABA A receptor . The drug is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA) . It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .


Molecular Structure Analysis

The molecular formula of 4-Fluorophenibut is C10H12FNO2 . The molar mass is 197.209 g·mol−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluorophenibut include a molar mass of 197.209 g·mol−1 .

Scientific Research Applications

Pharmaceutical Intermediates

4,4-Bis(4-fluorophenyl) butanoic acid, closely related to the chemical , serves as a significant pharmaceutical intermediate. It is typically synthesized through a Friedel-Crafts reaction involving 4-(4-fluorophenyl) butyrolactone and fluorobenzene. This process can be optimized by sulfonation to remove undesired isomers, enhancing the purity of the final product which is crucial for subsequent pharmaceutical applications (H. Fan, 1990).

Analytical Chemistry

In the realm of analytical chemistry, derivatives of aroylacrylic acids, including those structurally related to 4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid, have been employed as fluorogenic labeling agents for the high-performance liquid chromatography (HPLC) of biologically significant thiols. This application is instrumental in the detection and quantification of thiols in pharmaceutical formulations, showcasing the compound's utility in enhancing analytical methodologies (R. Gatti et al., 1990).

Material Science

In material science, specifically in the development of organic solar cells, compounds like poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl]] (PTB7) incorporating fluorinated moieties demonstrate the profound impact of fluorination on the photovoltaic performance. The inclusion of formic acid as an additive in such bulk heterojunction solar cells leads to significant improvements in power conversion efficiency, underlying the role of fluorinated compounds in advancing solar energy technologies (Yang Li et al., 2016).

Mechanism of Action

4-Fluorophenibut acts as a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .

Safety and Hazards

4-Fluorophenibut is a prohibited substance in Lithuania and Hungary .

Future Directions

As 4-Fluorophenibut was never marketed , it’s unclear what future directions might be taken with this compound.

properties

IUPAC Name

4-(4-fluorophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXAANDOIMSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

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